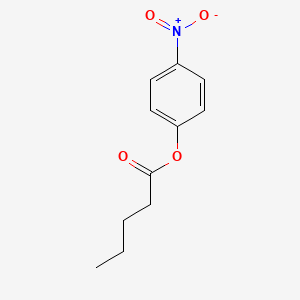

4-Nitrophenyl valerate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Nitrophenyl valerate can be synthesized through the esterification of valeric acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl valerate primarily undergoes hydrolysis reactions, where it is converted into 4-nitrophenol and valeric acid in the presence of water and an enzyme or a base . This hydrolysis reaction is commonly used to measure esterase activity in various biological samples .

Common Reagents and Conditions

Hydrolysis: Water, enzymes such as carboxylesterase or butyrylcholinesterase, or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Hydrolysis: 4-Nitrophenol and valeric acid.

Reduction: Corresponding amine derivative of this compound.

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Studies

4-Nitrophenyl valerate is primarily used as a substrate in the measurement of esterase activity. The hydrolysis of this compound releases p-nitrophenol, which can be quantitatively measured due to its colorimetric properties.

Case Study 1: Esterase Activity in Tadpoles

A study investigated the effect of diet on carboxylesterase activity in tadpoles using this compound as a substrate. The results indicated that the hydrolysis rate was significantly influenced by dietary factors and exposure to chlorpyrifos, a pesticide. The study measured the formation of 4-nitrophenolate at 405 nm, providing insights into the biochemical responses of aquatic organisms to environmental stressors .

| Parameter | Control Group | Chlorpyrifos Exposed |

|---|---|---|

| Mean Length (mm) | 24.70 ± 0.70 | 25.62 ± 0.27 |

| Mean Weight (g) | 0.19 ± 0.02 | 0.22 ± 0.02 |

| CbE Activity (nmol/min/mg protein) | 44.46 ± 6.63 | Significantly reduced |

Synthetic Biology Applications

In synthetic biology, this compound serves as a probe for screening potential polyester-degrading enzymes. A study demonstrated that various enzymes exhibited differing levels of activity against this substrate, indicating its utility in enzyme characterization and bioremediation research.

Case Study 2: Screening for Polyester Degrading Enzymes

Researchers screened a panel of enzymes against several nitrophenyl substrates, including this compound, to identify candidates with significant esterase activity. The study revealed that while some enzymes showed promise, their activities were lower than that of established controls, highlighting the need for further optimization in enzyme engineering .

| Enzyme Type | Activity Against this compound |

|---|---|

| Putative Esterases | Statistically significant but lower than control |

| Established Cutinase | Highest relative activity observed |

Wirkmechanismus

The mechanism of action of 4-nitrophenyl valerate involves its hydrolysis by esterases. The enzyme binds to the ester bond of this compound, facilitating its cleavage and resulting in the formation of 4-nitrophenol and valeric acid . The release of 4-nitrophenol, which can be easily detected spectrophotometrically, serves as an indicator of esterase activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Nitrophenyl acetate

- 4-Nitrophenyl butyrate

- 4-Nitrophenyl octanoate

- 4-Nitrophenyl palmitate

- 4-Nitrophenyl dodecanoate

Comparison

4-Nitrophenyl valerate is unique among its analogs due to its specific chain length, which influences its interaction with esterases. While all these compounds serve as substrates for esterases, the rate of hydrolysis and the enzyme specificity can vary based on the ester chain length . For instance, shorter chain esters like 4-nitrophenyl acetate may be hydrolyzed more rapidly compared to longer chain esters like 4-nitrophenyl palmitate .

Biologische Aktivität

4-Nitrophenyl valerate (4-NPV) is an ester compound that has garnered attention in biochemical research due to its role as a substrate in enzymatic activity studies. This compound serves as a model for understanding the hydrolysis processes mediated by various esterases and carboxylesterases, which are crucial for the metabolism of drugs and environmental pollutants. This article provides a comprehensive overview of the biological activity of 4-NPV, including its interactions with enzymes, its applications in research, and relevant case studies.

This compound is a chemical compound with the formula and a molecular weight of 223.23 g/mol. It is characterized by the presence of a nitrophenyl group and a valerate moiety, making it a relevant substrate for studying esterase activity.

Structure

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₃N₀₄ |

| Molecular Weight | 223.23 g/mol |

| CAS Number | 1956-07-6 |

Enzymatic Hydrolysis

4-NPV is primarily utilized to assess the activity of various esterases. In studies, it has been shown to be hydrolyzed by carboxylesterases (CEs) and other related enzymes, which release 4-nitrophenol (4-NP) as a measurable product. The hydrolysis reaction can be monitored spectrophotometrically due to the color change associated with the formation of 4-NP.

Key Findings from Research Studies

- Esterase Activity : Research indicates that 4-NPV is an effective substrate for studying esterase activity across different organisms, including bacteria and mammals. For instance, a study highlighted that certain bacterial enzymes showed significant activity towards 4-NPV compared to longer-chain substrates .

- Comparison with Other Substrates : In comparative studies involving various nitrophenyl esters, 4-NPV demonstrated moderate hydrolysis rates, which were influenced by factors such as pH and enzyme concentration .

- Enzyme Specificity : Specificity studies revealed that certain esterases exhibited higher catalytic efficiency with 4-NPV than with other substrates like p-nitrophenyl acetate (pNPA), indicating its utility in enzyme characterization .

Case Study 1: Enzymatic Profiling

A study conducted on human liver carboxylesterases demonstrated that these enzymes effectively hydrolyze 4-NPV, suggesting its potential application in drug metabolism research. The kinetic parameters were determined, revealing a value indicative of moderate affinity towards this substrate .

Case Study 2: Environmental Applications

In environmental microbiology, 4-NPV has been used to screen microbial communities for esterolytic activity, particularly in studies aimed at bioremediation. Microorganisms capable of degrading synthetic esters were identified using 4-NPV as a model substrate, highlighting its role in assessing biodegradation potential .

Eigenschaften

IUPAC Name |

(4-nitrophenyl) pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-3-4-11(13)16-10-7-5-9(6-8-10)12(14)15/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQXEHRFVKJLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336362 | |

| Record name | 4-Nitrophenyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-07-6 | |

| Record name | 4-Nitrophenyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.